5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
“5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the empirical formula C13H16N2O3S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: O=C1C2=C (N=CN1CCCCC)SC (C (O)=O)=C2C . This indicates the presence of a thieno[2,3-d]pyrimidine core structure, which is a heterocyclic aromatic compound .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 280.34 .Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been a subject of research due to their unique chemical structure and potential applications in various fields. A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, expanding the synthesis of various new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides. This method has paved the way for exploring the compound's utility in further chemical reactions and potential applications in material science and pharmaceuticals (Santilli, Kim, & Wanser, 1971).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of derivatives of this compound. Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were found to exhibit significant antimicrobial activity, particularly against strains of Proteus vulgaris and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents (Kolisnyk et al., 2015).
Quantum Chemical Studies
Quantum chemical studies have been performed to understand the electronic structure, molecular geometry, and reaction pathways of thieno[2,3-d]pyrimidine derivatives, including this compound. These studies provide insights into the reactivity and stability of these compounds, which are crucial for designing new materials and pharmaceuticals. The findings from these studies contribute to a better understanding of the chemical behavior of thieno[2,3-d]pyrimidine derivatives under various conditions, facilitating their application in novel synthetic routes and drug design (Mamarakhmonov et al., 2016).
Antiallergic Properties
Furthermore, a study on the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates revealed a series of derivatives that exhibited antiallergenic activity. This highlights the potential therapeutic applications of this compound derivatives in treating allergic reactions, opening new avenues for the development of antiallergy medications (Temple et al., 1979).
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidine derivatives, have been reported to target dihydrofolate reductase (dhfr) and various kinases .
Mode of Action
It’s worth noting that similar compounds, such as pyridopyrimidine derivatives, inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
Similar compounds, such as pyridopyrimidine derivatives, have been reported to affect the synthesis of rna and dna by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Result of Action
Similar compounds, such as pyridopyrimidine derivatives, have been reported to stop the synthesis of rna and dna, leading to the death of cancer cells .
Properties
IUPAC Name |
5-methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-4-5-6-15-7-14-11-9(12(15)16)8(2)10(19-11)13(17)18/h7H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRYMDMARKVDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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